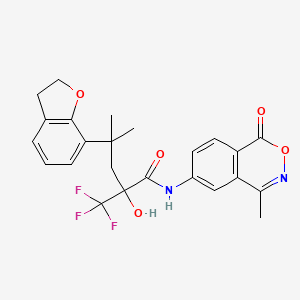

(-)-ZK 216348

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVKIJRJRBQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669073-68-1 | |

| Record name | ZK-216348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669073681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of (-)-ZK 216348

Introduction

(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated a significant dissociation between its anti-inflammatory effects and the typical side effects associated with classical glucocorticoids.[1] This document provides a comprehensive overview of the mechanism of action of (-)-ZK 216348, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways. The primary therapeutic advantage of (-)-ZK 216348 lies in its preferential induction of transrepression over transactivation, which is believed to be the underlying reason for its improved side-effect profile.[1][2]

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression.[3][4] This modulation occurs through two primary mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[2][3] This mechanism is associated with many of the undesirable side effects of glucocorticoid therapy, such as hyperglycemia and skin atrophy.[1][2]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[2][3] This process is responsible for the majority of the anti-inflammatory effects of glucocorticoids.[1]

(-)-ZK 216348 is classified as a selective glucocorticoid receptor agonist (SEGRA) because it preferentially activates the transrepression pathway while having a reduced capacity to induce transactivation.[1][2] This dissociation of action is the key to its improved therapeutic index compared to classical glucocorticoids like prednisolone.[1]

Signaling Pathway of (-)-ZK 216348

The binding of (-)-ZK 216348 to the GR initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the (-)-ZK 216348-GR complex primarily engages in transrepression, effectively downregulating the expression of pro-inflammatory genes.

Figure 1. Simplified signaling pathway of (-)-ZK 216348.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for (-)-ZK 216348.

In Vitro Binding Affinities and Functional Activity

| Target | Assay Type | Species | IC50 (nM) | Reference |

| Glucocorticoid Receptor (GR) | Binding Affinity | Not Specified | 20.3 | [5] |

| Progesterone Receptor (PR) | Binding Affinity | Not Specified | 20.4 | [3][5][6] |

| Mineralocorticoid Receptor (MR) | Binding Affinity | Not Specified | 79.9 | [3][5][6] |

| TNF-α Production | Inhibition | Human | 89 | [3][5] |

| IL-12 Production | Inhibition | Human | 52 | [3][5] |

| IL-8 Expression | Suppression | Human | Not Specified | [3][5] |

In Vivo Anti-inflammatory Activity

| Animal Model | Parameter | Route of Administration | ED50 | Reference |

| Croton oil-induced ear edema | Inhibition of edema | Topical (mouse) | 0.02 µg/cm² | [1][3] |

| Croton oil-induced ear edema | Inhibition of granulocyte infiltration | Topical (mouse) | 0.03 µg/cm² | [1][3] |

| Croton oil-induced ear edema | Inhibition of edema | Systemic (mouse) | 2 mg/kg | [3] |

| Croton oil-induced ear edema | Inhibition of edema | Systemic (rat) | 2 mg/kg | [3] |

Detailed Experimental Protocols

Detailed protocols for the key experiments are outlined below. These are based on descriptions in the available literature.

Receptor Binding Assays

Objective: To determine the binding affinity of (-)-ZK 216348 to the glucocorticoid, progesterone, and mineralocorticoid receptors.

Methodology:

-

Receptor Source: Cytosolic extracts from cells expressing the respective human receptors.

-

Radioligand: A radiolabeled ligand specific for each receptor is used (e.g., [³H]dexamethasone for GR).

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound, (-)-ZK 216348.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Figure 2. General workflow for competitive receptor binding assays.

In Vitro Cytokine Inhibition Assays

Objective: To measure the in vitro anti-inflammatory activity of (-)-ZK 216348 by quantifying its ability to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.[3][5] For IL-8 inhibition, Caco-2 cells are used.[3][5]

-

Pre-treatment: Cells are pre-incubated with various concentrations of (-)-ZK 216348.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) to induce TNF-α and IL-12 production in PBMCs, or TNF-α to induce IL-8 expression in Caco-2 cells.[3][5]

-

Incubation: The cells are incubated for a specified period to allow for cytokine production.

-

Quantification: The concentration of the target cytokine (TNF-α, IL-12, or IL-8) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, the concentration of (-)-ZK 216348 that causes 50% inhibition of cytokine production, is determined.

In Vivo Anti-inflammatory Models

Objective: To assess the in vivo anti-inflammatory efficacy of (-)-ZK 216348.

Methodology (Croton Oil-Induced Ear Edema):

-

Induction of Inflammation: A solution of croton oil, a topical irritant, is applied to the surface of the animal's ear to induce an inflammatory response characterized by edema and granulocyte infiltration.[1]

-

Drug Administration: (-)-ZK 216348 is administered either topically to the ear or systemically (e.g., via subcutaneous injection).[1][5]

-

Assessment of Edema: After a set period, the thickness of the ear is measured, or a punch biopsy is taken and weighed to quantify the extent of edema.

-

Assessment of Granulocyte Infiltration: A peroxidase activity assay can be performed on ear tissue homogenates to quantify the infiltration of granulocytes.[1]

-

Data Analysis: The ED50 value, the dose of (-)-ZK 216348 that produces 50% of the maximal anti-inflammatory effect, is calculated.

Conclusion

(-)-ZK 216348 is a potent, nonsteroidal selective glucocorticoid receptor agonist with a distinct mechanism of action that separates the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) commonly associated with glucocorticoid therapy.[1] Its high affinity for the GR and its demonstrated efficacy in both in vitro and in vivo models of inflammation, coupled with a reduced propensity for transactivation-mediated side effects, highlight its potential as a therapeutic agent with an improved safety profile.[1] Further research and clinical development are warranted to fully elucidate the therapeutic applications of this promising compound.

References

- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Specificity and Sensitivity of Glucocorticoid Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (+)-ZK 216348: A Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-ZK 216348 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist (SEGRA) that has demonstrated a promising preclinical profile. As the active enantiomer, (+)-ZK 216348 exhibits high binding affinity for the glucocorticoid receptor and displays a significant dissociation between its transrepressive and transactivating activities. This dissociation suggests the potential for potent anti-inflammatory effects with a reduced side-effect profile compared to classical glucocorticoids. This technical guide provides a comprehensive overview of the available data on (+)-ZK 216348, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key studies, and a summary of its preclinical efficacy and safety profile. Notably, there is no publicly available information regarding the detailed synthesis of this compound, nor is there evidence of its progression into human clinical trials.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Modulation

Glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression.[1]

-

Transactivation: The GR-ligand complex homodimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as metabolic disturbances.

-

Transrepression: The GR-ligand complex, as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids.[1]

(+)-ZK 216348 is classified as a "dissociated" GR agonist because it preferentially activates the transrepression pathway over the transactivation pathway. This selective action is hypothesized to separate the therapeutic anti-inflammatory benefits from the mechanism-based side effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for (+)-ZK 216348.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | IC50 (nM) |

| Glucocorticoid Receptor (GR) | (+)-ZK 216348 | 20.3 |

| Progesterone Receptor (PR) | (+)-ZK 216348 | 20.4 |

| Mineralocorticoid Receptor (MR) | (+)-ZK 216348 | 79.9 |

Table 2: In-Vitro Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Measured Cytokine | IC50 (nM) |

| Cytokine Inhibition | Human PBMCs | LPS | TNF-α | 89 |

| Cytokine Inhibition | Human PBMCs | LPS | IL-12 | 52 |

| Cytokine Suppression | Caco-2 cells | TNF-α | IL-8 | - |

Table 3: In-Vivo Anti-inflammatory Activity (Croton Oil-Induced Ear Edema)

| Species | Application | Endpoint | ED50 |

| Mouse | Topical | Ear Edema | 0.02 µg/cm² |

| Mouse | Topical | Granulocyte Infiltration | 0.03 µg/cm² |

| Mouse | Systemic (s.c.) | Ear Edema | 2 mg/kg |

| Rat | Systemic (s.c.) | Ear Edema | 2 mg/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathway of (+)-ZK 216348

Caption: Mechanism of action of (+)-ZK 216348, highlighting the preferential transrepression pathway.

Experimental Workflow for In-Vitro Cytokine Inhibition Assay

Caption: Workflow for determining the in-vitro anti-inflammatory activity of (+)-ZK 216348.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Schäcke H, et al. Proc Natl Acad Sci U S A. 2004 Jan 6;101(1):227-32.[2]

Receptor-Binding Assays

-

Receptor Source: Cytosol preparations from Sf9 cells infected with recombinant baculovirus encoding for human GR, MR, or PR.

-

Assay Buffer: 20 mM Tris·HCl, pH 7.5/0.5 mM EDTA/2 mM DTT/20% glycerol/400 mM KCl/20 mM sodium molybdate/0.3 μM aprotinin/1 μM pepstatin/10 μM leupeptin.

-

Procedure:

-

Sf9 cell pellets were resuspended in 1/20 volume of assay buffer and subjected to three freeze-thaw cycles.

-

The homogenate was centrifuged for 1 hour at 100,000 × g to obtain the cytosol supernatant.

-

Binding assays were performed in a total volume of 100 µl containing radiolabeled ligand, cytosol preparation, and test compound.

-

The mixture was incubated for 16-20 hours at 4°C.

-

Bound and free radioligand were separated by filtration.

-

Radioactivity was quantified by liquid scintillation counting.

-

IC50 values were calculated from the displacement curves.

-

Inhibition of Monokine Secretion from Human PBMCs

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Stimulation: 1 μg/ml LPS (E. coli serotype 0127:B8) and 10 ng/ml IFN-γ.

-

Procedure:

-

PBMCs were stimulated in the absence or presence of different concentrations of (+)-ZK 216348.

-

Cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Concentrations of TNF-α and IL-12 p70 in the culture supernatants were determined using commercial ELISA kits.

-

The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of the maximal cytokine production.[2]

-

Suppression of IL-8 Secretion from Caco-2 Cells

-

Cell Line: Caco-2 human colon adenocarcinoma cells.

-

Stimulation: TNF-α.

-

Procedure:

-

Caco-2 cells were stimulated with TNF-α in the presence or absence of test compounds for 18 hours.

-

The concentration of IL-8 in the supernatant was determined by an IL-8 specific ELISA.

-

In-Vivo Croton Oil-Induced Ear Inflammation

-

Animal Models: NMRI mice (26-28 g) and Wistar rats (140-160 g).

-

Induction of Inflammation: Topical application of croton oil.

-

Treatment:

-

Topical Application: (+)-ZK 216348 was dissolved in the same vehicle as croton oil and co-applied.

-

Systemic Application: (+)-ZK 216348 was administered subcutaneously 2 hours before croton oil application.

-

-

Endpoints:

-

Edema: At the peak of the inflammatory reaction, a punch biopsy was taken from the ear and weighed.

-

Granulocyte Infiltration: Peroxidase activity in the ear tissue was measured as an indicator of granulocyte infiltration.[2]

-

Synthesis and Clinical Status

Synthesis

A detailed, step-by-step synthesis protocol for (+)-ZK 216348 is not publicly available. The primary literature describes its synthesis as being achieved through "standard methods".

Clinical Trials

There is no evidence in the public domain to suggest that (+)-ZK 216348 has been evaluated in human clinical trials. While other selective glucocorticoid receptor modulators are under clinical investigation, ZK 216348 appears to have remained in the preclinical stage of development.[3]

Conclusion

(+)-ZK 216348 is a potent and selective nonsteroidal glucocorticoid receptor agonist with a demonstrated dissociated mechanism of action in preclinical models. Its ability to preferentially induce transrepression over transactivation translates to significant anti-inflammatory efficacy with a potentially improved safety profile compared to traditional glucocorticoids. The in-vitro and in-vivo data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions. However, the lack of a publicly available detailed synthesis protocol and the absence of clinical trial data are significant limitations to its further development and clinical translation. This compound remains a valuable tool for researchers investigating the nuanced pharmacology of the glucocorticoid receptor.

References

(-)-ZK 216348: A Selective Glucocorticoid Receptor Agonist with a Dissociated Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-ZK 216348 is a non-steroidal selective glucocorticoid receptor (GR) agonist (SEGRA) that demonstrates a significant dissociation between its transrepressive and transactivating activities. This unique pharmacological profile positions (-)-ZK 216348 as a promising therapeutic candidate with the potential for potent anti-inflammatory effects and a reduced side-effect profile compared to classical glucocorticoids. This document provides a comprehensive overview of the preclinical data available for (-)-ZK 216348, including its receptor binding affinity, in vitro functional activity, and in vivo efficacy in models of inflammation. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

Glucocorticoids (GCs) are highly effective and widely prescribed anti-inflammatory and immunosuppressive agents.[1][2] Their therapeutic utility, however, is often limited by a range of adverse effects, particularly with long-term use. These side effects are largely attributed to the broad genomic actions of GCs, which are mediated by the glucocorticoid receptor (GR).[1] The anti-inflammatory effects of GCs are primarily mediated through a mechanism known as transrepression , where the ligand-activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4] In contrast, many of the undesirable side effects, including metabolic disturbances and skin atrophy, are linked to transactivation , a process where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.[3][4]

The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation represents a key strategy to separate the therapeutic benefits of GCs from their adverse effects.[1] (-)-ZK 216348 has emerged as a significant compound in this class, demonstrating a clear dissociation between these two mechanisms of GR signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for (-)-ZK 216348 in comparison to standard glucocorticoids.

Table 1: Receptor Binding Affinity

| Compound | Glucocorticoid Receptor (GR) IC₅₀ (nM) | Progesterone Receptor (PR) IC₅₀ (nM) | Mineralocorticoid Receptor (MR) IC₅₀ (nM) |

| (-)-ZK 216348 | 20.3[5][6][7] | 20.4[2][5][6] | 79.9[2][5][6] |

| Prednisolone | ~60 (3-fold lower affinity than ZK 216348)[1] | - | - |

| Dexamethasone | Similar affinity to ZK 216348[1] | - | - |

Table 2: In Vitro Functional Activity

| Assay | Compound | IC₅₀ / EC₅₀ (nM) | Efficacy (relative to Dexamethasone) |

| Transrepression (IL-8 Inhibition) | (-)-ZK 216348 | ~14-fold less potent than Dexamethasone[1] | Lower than Prednisolone[1] |

| Prednisolone | ~7-fold less potent than Dexamethasone[1] | - | |

| Transrepression (TNF-α Inhibition) | (-)-ZK 216348 | 89[2][5][6] | Similar to standards[1] |

| Transrepression (IL-12 Inhibition) | (-)-ZK 216348 | 52[2][5][6] | Similar to standards[1] |

| Transactivation (TAT Induction) | (-)-ZK 216348 | >300-fold less potent than Dexamethasone[1] | Significantly lower than standard GCs[1] |

| Prednisolone | ~60-fold more potent than ZK 216348[1] | - |

Table 3: In Vivo Anti-Inflammatory Efficacy

| Model | Compound | Application | ED₅₀ |

| Croton Oil-Induced Ear Edema (Mouse) | (-)-ZK 216348 | Topical | 0.02 µg/cm²[2] |

| Prednisolone | Topical | 0.03 µg/cm²[1] | |

| (-)-ZK 216348 | Systemic (s.c.) | 2 mg/kg[2] | |

| Prednisolone | Systemic (s.c.) | 9 mg/kg[2] | |

| Croton Oil-Induced Ear Edema (Rat) | (-)-ZK 216348 | Systemic (s.c.) | 2 mg/kg[2] |

| Prednisolone | Systemic (s.c.) | 3.5 mg/kg[2] | |

| TNBS-Induced Colitis (Mouse) | (-)-ZK 216348 | - | Reduced severity of wasting disease and inflammation, comparable to Dexamethasone[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor and a general workflow for evaluating selective GR agonists.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

The Discovery and Scientific Profile of ZK 216348: A Selective Glucocorticoid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 216348 is a potent, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that emerged from research aimed at dissociating the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of ZK 216348. It details the compound's mechanism of action, which is characterized by a significant separation of glucocorticoid receptor (GR)-mediated transrepression from transactivation. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Furthermore, this guide outlines the methodologies of key experiments and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this significant compound in glucocorticoid research.

Introduction: The Quest for Safer Glucocorticoids

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their long-term use is hampered by a range of debilitating side effects, including metabolic disturbances like hyperglycemia, osteoporosis, and skin atrophy.[1][2] These adverse effects are primarily attributed to the GR-mediated transactivation of target genes, whereas the desired anti-inflammatory actions are largely mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][3][4] This understanding spurred the development of Selective Glucocorticoid Receptor Agonists (SEGRAs), designed to preferentially engage the transrepression pathway, thereby offering a safer therapeutic profile.

ZK 216348 was developed as a result of these efforts, representing a promising class of compounds with a superior therapeutic index compared to classical GCs like prednisolone.[1] It is important to note that the biological activity resides in the (+)-enantiomer, which is commonly referred to as ZK 216348, while the (-)-enantiomer, (-)-ZK 216348, is inactive.[5]

Discovery and History

The development of ZK 216348 was pioneered by scientists at Schering AG (now part of Bayer). The primary goal was to identify non-steroidal GR ligands that could effectively suppress inflammation with a reduced propensity for inducing the metabolic side effects associated with traditional glucocorticoids. The core discovery strategy focused on identifying compounds that demonstrated a clear dissociation between their ability to inhibit pro-inflammatory pathways (transrepression) and their capacity to activate genes linked to metabolic side effects (transactivation).[1] ZK 216348 emerged from a screening program that evaluated compounds for their binding affinity to the glucocorticoid receptor and their differential activity in transrepression and transactivation assays.[1]

Chemical Properties and Synthesis

ZK 216348 is a non-steroidal molecule with the chemical name 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide. The synthesis of the active (+)-enantiomer starts from commercially available dihydrobenzofurane and is achieved through standard chemical methods.[1] While detailed, step-by-step synthesis protocols are proprietary and not extensively published in the public domain, the general chemical structure is well-defined.

Mechanism of Action: Dissociation of Transrepression and Transactivation

The therapeutic advantage of ZK 216348 lies in its selective modulation of the glucocorticoid receptor. Upon binding to the GR, ZK 216348 induces a conformational change in the receptor that favors the monomeric form, which is primarily responsible for transrepression. This contrasts with classical GCs that promote the formation of GR homodimers, which drive transactivation by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][4]

By preferentially activating the transrepression pathway, ZK 216348 effectively inhibits the activity of pro-inflammatory transcription factors like NF-κB, leading to a potent anti-inflammatory response.[1][2] Concurrently, its reduced ability to induce GR homodimerization and subsequent transactivation results in a diminished impact on genes associated with metabolic side effects.[1]

Caption: Signaling pathway of ZK 216348 illustrating the dissociation of transrepression and transactivation.

Quantitative Data

The pharmacological profile of ZK 216348 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value (IC50 / EC50 in nM) | Cell Line / Assay | Reference |

| Binding Affinity (IC50) | Glucocorticoid Receptor (GR) | 20.3 | Not Specified | [6][7] |

| Progesterone Receptor (PR) | 20.4 | Not Specified | [6][7][8] | |

| Mineralocorticoid Receptor (MR) | 79.9 | Not Specified | [6][7][8] | |

| Functional Activity (IC50) | Inhibition of TNF-α | 89 | Human PBMCs | [3][6] |

| Inhibition of IL-12 | 52 | Human PBMCs | [3][6] | |

| Inhibition of IL-8 | ~2-fold lower potency than Prednisolone | THP-1 cells | [1] | |

| Transactivation (EC50) | Induction of Tyrosine Aminotransferase (TAT) | ~60-fold less potent than Prednisolone | Liver Hepatoma Cells | [1] |

Table 2: In Vivo Anti-inflammatory Efficacy

| Animal Model | Parameter | ZK 216348 (ED50) | Prednisolone (ED50) | Application | Reference |

| Croton oil-induced ear edema (mouse) | Inhibition of edema | 0.02 µg/cm² | 0.03 µg/cm² | Topical | [1][3] |

| Inhibition of granulocyte infiltration | 0.03 µg/cm² | 0.04 µg/cm² | Topical | [1][3] | |

| Croton oil-induced ear edema (mouse) | Inhibition of edema | 2 mg/kg | 9 mg/kg | Subcutaneous | [3] |

| Croton oil-induced ear edema (rat) | Inhibition of edema | 2 mg/kg | 3.5 mg/kg | Subcutaneous | [3] |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of ZK 216348 are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed in key experiments.

In Vitro Assays

6.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of ZK 216348 to the glucocorticoid, progesterone, and mineralocorticoid receptors.

-

General Protocol: Competitive binding assays were likely performed using radiolabeled ligands specific for each receptor. Varying concentrations of ZK 216348 would be incubated with a preparation of the receptor and the radioligand. The concentration of ZK 216348 that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

6.1.2. Cytokine Inhibition in Human PBMCs

-

Objective: To assess the anti-inflammatory activity of ZK 216348 by measuring the inhibition of pro-inflammatory cytokine production.

-

General Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Culture the PBMCs in the presence of varying concentrations of ZK 216348.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).

-

After an incubation period, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-12 in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value, representing the concentration of ZK 216348 that causes 50% inhibition of cytokine production.[3][6]

-

6.1.3. Transrepression Assay (IL-8 Inhibition)

-

Objective: To quantify the transrepression activity of ZK 216348.

-

General Protocol:

-

Culture a suitable cell line, such as the human monocytic cell line THP-1.

-

Treat the cells with various concentrations of ZK 216348 or a reference glucocorticoid.

-

Induce the expression of IL-8 by stimulating the cells with TNF-α.

-

Measure the amount of IL-8 secreted into the culture medium, typically by ELISA.

-

Determine the potency of ZK 216348 in inhibiting IL-8 production.[1]

-

6.1.4. Transactivation Assay (TAT Induction)

-

Objective: To measure the transactivation potential of ZK 216348.

-

General Protocol:

-

Use a liver hepatoma cell line that expresses tyrosine aminotransferase (TAT).

-

Expose the cells to different concentrations of ZK 216348 or a reference glucocorticoid.

-

After incubation, lyse the cells and measure the enzymatic activity of TAT.

-

Quantify the extent to which ZK 216348 induces TAT activity compared to a standard glucocorticoid.[1]

-

Caption: Workflow for the in vitro characterization of ZK 216348.

In Vivo Models

6.2.1. Croton Oil-Induced Ear Edema in Mice and Rats

-

Objective: To evaluate the topical and systemic anti-inflammatory efficacy of ZK 216348.

-

General Protocol:

-

Use appropriate strains of mice (e.g., NMRI) and rats (e.g., Wistar).

-

For topical application, dissolve ZK 216348 and a reference compound in a suitable vehicle (e.g., acetone) and apply it to the ears of the animals.

-

For systemic administration, inject the compounds subcutaneously.

-

Induce inflammation by applying a solution of croton oil to the ears.

-

After a set period, measure the extent of ear edema by weighing ear punches.

-

To assess leukocyte infiltration, measure myeloperoxidase (MPO) activity in ear tissue homogenates.

-

Calculate the ED50, the dose that produces 50% of the maximal anti-inflammatory effect.[1][3]

-

6.2.2. Assessment of Side Effects

-

Objective: To compare the side-effect profile of ZK 216348 with that of classical glucocorticoids.

-

General Protocol:

-

Hyperglycemia: Measure blood glucose levels in animals treated systemically with ZK 216348 or a reference GC over a period of time.

-

Spleen Involution: After systemic treatment, sacrifice the animals and weigh the spleens to assess immunosuppressive effects.

-

Skin Atrophy: For topical studies, measure skin thickness after repeated application of the compounds.

-

Hypothalamo-Pituitary-Adrenal (HPA) Axis Suppression: Measure plasma levels of adrenocorticotropic hormone (ACTH) after systemic administration.[1]

-

Conclusion and Future Perspectives

ZK 216348 stands as a significant advancement in the field of glucocorticoid therapy. Its unique ability to dissociate the transrepression and transactivation functions of the glucocorticoid receptor provides a clear pathway to developing anti-inflammatory drugs with a markedly improved safety profile. The preclinical data strongly suggest that ZK 216348 and similar SEGRAs have the potential to treat a variety of inflammatory and autoimmune diseases with a reduced risk of the metabolic side effects that limit the use of current glucocorticoid treatments. While ZK 216348 itself may have served primarily as a proof-of-concept compound, the principles established through its discovery and characterization continue to guide the development of the next generation of safer and more effective anti-inflammatory therapies. Further research focusing on the clinical translation of SEGRAs is warranted to realize their full therapeutic potential.

References

- 1. asianjpr.com [asianjpr.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.5.2. Croton Oil-Induced Ear Edema [bio-protocol.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]

The Dissociated Glucocorticoid Receptor Agonist (-)-ZK 216348: A Technical Guide to its Role in Transrepression versus Transactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-ZK 216348 is a novel nonsteroidal selective glucocorticoid receptor (GR) agonist that exhibits a significant dissociation between its transrepressive and transactivating activities. This characteristic positions it as a promising therapeutic candidate with a potentially improved side-effect profile compared to classical glucocorticoids. This technical guide provides an in-depth analysis of the mechanisms of action of (-)-ZK 216348, focusing on its differential effects on transrepression and transactivation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction: The Transrepression/Transactivation Paradigm of Glucocorticoid Action

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents that exert their effects primarily through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the metabolic side effects of GCs, such as hyperglycemia and osteoporosis.[1][2]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][3] This action is considered the primary driver of the anti-inflammatory effects of GCs.[1][2]

The ideal glucocorticoid would selectively induce transrepression while minimizing transactivation, thereby retaining therapeutic efficacy with a reduced risk of adverse effects. (-)-ZK 216348 has emerged as a selective glucocorticoid receptor agonist (SEGRA) designed to achieve this separation.[1][4]

Quantitative Data for (-)-ZK 216348

The following tables summarize the key quantitative data for (-)-ZK 216348, comparing its activity to the classical glucocorticoid prednisolone where available.

Table 1: Receptor Binding and In Vitro Potency of (-)-ZK 216348

| Parameter | (-)-ZK 216348 | Prednisolone | Reference |

| Glucocorticoid Receptor (GR) IC50 | 20.3 nM | - | [5] |

| Progesterone Receptor (PR) IC50 | 20.4 nM | - | [5][6] |

| Mineralocorticoid Receptor (MR) IC50 | 79.9 nM | - | [5][6] |

| TNF-α Inhibition IC50 (PBMCs) | 89 nM | - | [5][6] |

| IL-12 Inhibition IC50 (PBMCs) | 52 nM | - | [5][6] |

| IL-8 Inhibition (Transrepression) | ~2-fold less potent than Prednisolone | - | [5] |

| TAT Induction (Transactivation) | ~60-fold less potent than Prednisolone | - | [5] |

Table 2: In Vivo Anti-inflammatory Activity and Side Effect Profile of (-)-ZK 216348

| Parameter | (-)-ZK 216348 | Prednisolone | Reference |

| Croton Oil-Induced Ear Edema (mice) ED50 | 2 mg/kg | 9 mg/kg | [6] |

| Croton Oil-Induced Ear Edema (rats) ED50 | 2 mg/kg | 3.5 mg/kg | [6] |

| Blood Glucose Increase | Markedly superior profile (less increase) | - | [5] |

| Spleen Involution | Markedly superior profile (less involution) | - | [5] |

| Skin Atrophy | Lesser extent of atrophy | - | [5] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in GR-mediated transrepression and transactivation, and the proposed mechanism of action for (-)-ZK 216348.

Caption: Glucocorticoid Receptor signaling pathways for transactivation and transrepression.

Caption: Workflow for assessing transrepression vs. transactivation of (-)-ZK 216348.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of (-)-ZK 216348.

Transrepression: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit nuclear translocation by (-)-ZK 216348.

Materials:

-

HeLa or other suitable cells

-

(-)-ZK 216348

-

TNF-α (stimulant)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (nuclear counterstain)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of (-)-ZK 216348 or vehicle control for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of translocation.

Transactivation: Glucocorticoid Response Element (GRE)-Driven Luciferase Reporter Assay

Objective: To quantify the ability of (-)-ZK 216348 to induce gene transcription via GREs.

Materials:

-

HEK293T or other suitable cells

-

GRE-luciferase reporter plasmid

-

pRL-TK (Renilla luciferase control plasmid)

-

Transfection reagent

-

(-)-ZK 216348

-

Dexamethasone (positive control)

-

Luciferase assay system

Protocol:

-

Co-transfect cells with the GRE-luciferase reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of (-)-ZK 216348, dexamethasone, or vehicle control.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

Objective: To assess the topical anti-inflammatory efficacy of (-)-ZK 216348 in an acute inflammation model.

Materials:

-

Male NMRI mice

-

(-)-ZK 216348

-

Prednisolone (positive control)

-

Croton oil

-

Acetone (vehicle)

-

Micrometer or balance

Protocol:

-

Dissolve (-)-ZK 216348 and prednisolone in acetone.

-

Topically apply the test compounds or vehicle to the inner and outer surfaces of the right ear of the mice.

-

After 30 minutes, apply a solution of croton oil in acetone to the right ear to induce inflammation.

-

After a set time (e.g., 6 hours), sacrifice the mice and punch out a standard-sized disc from both the treated (right) and untreated (left) ears.

-

Measure the weight or thickness of the ear punch biopsies.

-

The degree of edema is calculated as the difference in weight or thickness between the right and left ears.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Conclusion

(-)-ZK 216348 demonstrates a clear dissociation between transrepression and transactivation, exhibiting potent anti-inflammatory effects with a significantly reduced potential for transactivation-mediated side effects. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation and development of this and other selective glucocorticoid receptor agonists. The continued exploration of such dissociated ligands holds great promise for the future of anti-inflammatory therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

An In-depth Technical Guide to the Binding Affinity of (-)-ZK 216348 with the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the nonsteroidal selective glucocorticoid receptor agonist, (-)-ZK 216348. The document details its binding affinity, the experimental protocols used for its determination, and the associated signaling pathways of the glucocorticoid receptor (GR).

Quantitative Binding Affinity Data

(-)-ZK 216348 is the enantiomer of (+)-ZK 216348.[1] The available quantitative data on the binding affinity of ZK 216348 primarily refers to the racemic mixture or the (+) enantiomer. The data indicates a high affinity for the glucocorticoid receptor. It is important to note that while the binding affinity for the specific (-) enantiomer has not been independently reported in the reviewed literature, the data for the (+) enantiomer and the racemate provide a strong indication of its potent interaction with the GR.

The compound also exhibits binding to progesterone (PR) and mineralocorticoid receptors (MR).[1]

| Compound | Receptor | Parameter | Value (nM) |

| (+)-ZK 216348 | Glucocorticoid Receptor (GR) | IC50 | 20.3[1] |

| ZK 216348 | Progesterone Receptor (PR) | IC50 | 20.4[1] |

| ZK 216348 | Mineralocorticoid Receptor (MR) | IC50 | 79.9[1] |

Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of ZK 216348 to the glucocorticoid receptor was conducted using a competitive receptor-binding assay. The foundational methodology is described in the seminal publication by Schäcke et al. in the Proceedings of the National Academy of Sciences (2004).[2][3]

Glucocorticoid Receptor Competitive Binding Assay

Principle:

This assay quantifies the affinity of a test compound (unlabeled ligand) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The displacement of the radiolabeled ligand is proportional to the affinity of the test compound.

Methodology:

-

Receptor Source: Cytosol preparations from Sf9 (Spodoptera frugiperda) insect cells were utilized. These cells were infected with a recombinant baculovirus engineered to express the human glucocorticoid receptor (hGR).[2] This method provides a high concentration of the receptor for the assay.

-

Radioligand: A radiolabeled glucocorticoid, such as [³H]dexamethasone, is typically used as the tracer.

-

Assay Procedure:

-

Incubation: A constant concentration of the hGR-containing cytosol and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound, (-)-ZK 216348.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, leaving the receptor-bound radioligand in solution.

-

Quantification: The amount of radioactivity in the supernatant, which corresponds to the receptor-bound radioligand, is measured using liquid scintillation counting.

-

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. A sigmoidal dose-response curve is generated, from which the IC50 value is determined.

Workflow for the Binding Assay

Caption: Workflow of the competitive binding assay for (-)-ZK 216348.

Glucocorticoid Receptor Signaling Pathway

The physiological and pharmacological effects of glucocorticoids are mediated through the glucocorticoid receptor, a ligand-activated transcription factor.[4] The binding of an agonist like (-)-ZK 216348 initiates a cascade of molecular events that ultimately modulate gene expression.

Overview of the Signaling Cascade

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex. This complex includes heat shock proteins such as HSP90 and HSP70, which maintain the receptor in a conformation that is competent for high-affinity ligand binding.[5][6]

Upon binding of a ligand like (-)-ZK 216348, the receptor undergoes a conformational change. This leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal.[7] The activated ligand-receptor complex then translocates into the nucleus.[7]

Inside the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.[4] Many of the metabolic side effects of glucocorticoids are thought to be mediated through this pathway.[3]

-

Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity.[8] This mechanism is believed to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.[3]

ZK 216348 is described as a selective glucocorticoid receptor agonist that preferentially induces transrepression over transactivation, which may contribute to a more favorable side-effect profile compared to classical glucocorticoids.[3]

Signaling Pathway Diagram

Caption: Glucocorticoid receptor signaling pathway upon binding of (-)-ZK 216348.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

(-)-ZK 216348 off-target binding progesterone mineralocorticoid receptors

An In-depth Technical Guide on the Off-Target Binding Profile of (-)-ZK 216348 at Progesterone and Mineralocorticoid Receptors

Introduction

(-)-ZK 216348 is identified as a nonsteroidal selective glucocorticoid receptor (GR) agonist, designed to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[1][2] While it shows high affinity for the glucocorticoid receptor, a comprehensive understanding of its off-target binding profile is critical for predicting its complete pharmacological effects and potential side effects. This document provides a technical overview of the binding of (-)-ZK 216348 to two key off-target nuclear receptors: the progesterone receptor (PR) and the mineralocorticoid receptor (MR). The affinity for these receptors can lead to unintended hormonal or antihormonal activities.

Quantitative Binding Data

The binding affinity of (-)-ZK 216348 for human progesterone and mineralocorticoid receptors has been quantified, likely through competitive radioligand displacement assays. The compound exhibits nanomolar affinity for both receptors, indicating a potential for clinically relevant off-target effects. For comparison, its affinity for the primary target, the glucocorticoid receptor, is also presented.

Table 1: Binding Affinity of (-)-ZK 216348 for Glucocorticoid, Progesterone, and Mineralocorticoid Receptors

| Receptor | Ligand | IC₅₀ (nM) |

| Glucocorticoid Receptor (GR) | (-)-ZK 216348 | 20.3[3] |

| Progesterone Receptor (PR) | (-)-ZK 216348 | 20.4[1][3][4] |

| Mineralocorticoid Receptor (MR) | (-)-ZK 216348 | 79.9[1][3][4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.

Signaling Pathways

To understand the potential consequences of off-target binding, it is essential to review the canonical signaling pathways of the progesterone and mineralocorticoid receptors. Both are members of the nuclear receptor superfamily and act primarily as ligand-activated transcription factors.[5][6]

Progesterone Receptor (PR) Signaling Pathway

Upon binding progesterone, the progesterone receptor (PR) dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[7] In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, recruiting coactivators or corepressors to modulate the transcription of target genes.[6][7] This pathway is central to female reproductive processes.[6] Off-target activation or inhibition by compounds like (-)-ZK 216348 could interfere with these functions.

Mineralocorticoid Receptor (MR) Signaling Pathway

The mineralocorticoid receptor (MR) is activated by mineralocorticoids like aldosterone.[5] Similar to the PR pathway, ligand binding causes the MR to dissociate from HSPs, dimerize, and translocate to the nucleus.[8][9] There, it binds to hormone response elements (HREs) to regulate genes involved in ion and water transport, which is crucial for maintaining blood pressure and electrolyte balance.[8][10] Given that (-)-ZK 216348 binds to the MR, it could potentially disrupt these homeostatic functions, a known side effect of some steroidal drugs.[10]

Experimental Protocols

The determination of binding affinity (IC₅₀) for (-)-ZK 216348 at off-target receptors is typically performed using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the concentration of the unlabeled test compound, (-)-ZK 216348, that displaces 50% of a specific radioligand from its receptor (PR or MR).

2. Materials:

-

Receptor Source: Cell membrane preparations from cells engineered to express high levels of human PR or MR.[11]

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR).

-

Test Compound: (-)-ZK 216348, serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold/cell harvester.[12][13]

-

Detection: Scintillation counter and scintillation cocktail.[12]

3. Method:

-

Preparation: Thaw the receptor membrane preparation and resuspend in ice-cold assay buffer.[12]

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (-)-ZK 216348).[12]

-

Total Binding Wells: Contain receptor, radioligand, and buffer (no test compound).

-

Non-specific Binding Wells: Contain receptor, radioligand, and a saturating concentration of the unlabeled specific ligand.

-

Test Wells: Contain receptor, radioligand, and serial dilutions of (-)-ZK 216348.

-

-

Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow binding to reach equilibrium.[12]

-

Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through the glass fiber filters. The receptors and any bound radioligand are retained on the filter.[12][13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of (-)-ZK 216348.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental Workflow

The logical workflow for assessing the off-target binding profile of a compound like (-)-ZK 216348 involves initial screening followed by more detailed characterization.

Conclusion

The nonsteroidal GR agonist (-)-ZK 216348 demonstrates significant binding affinity for both the progesterone and mineralocorticoid receptors, with IC₅₀ values of 20.4 nM and 79.9 nM, respectively.[1][3][4] This off-target activity is a critical consideration in its preclinical and clinical development, as interactions with these receptors could lead to unintended effects on reproductive and homeostatic systems. The data underscores the importance of comprehensive off-target screening and functional characterization to fully understand the pharmacological profile of selective receptor modulators.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 11. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

Uncoupling Therapeutic Efficacy from Adverse Effects: A Technical Guide to (+)-ZK 216348, a Dissociative Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, however, their clinical utility is often limited by a wide range of side effects. The therapeutic actions of GCs are primarily mediated through the transrepression of pro-inflammatory genes, while many of the adverse effects are linked to the transactivation of other genes. The development of selective glucocorticoid receptor (GR) agonists that preferentially induce transrepression over transactivation is a key goal in drug discovery.

This technical guide focuses on (+)-ZK 216348 , a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that demonstrates a significant dissociation between its transrepressive and transactivating activities. It is important to note that the enantiomer, (-)-ZK 216348 , is reported to be inactive. Therefore, this guide will detail the properties and methodologies for studying the pharmacologically active (+)-ZK 216348 , hereafter referred to as ZK 216348, as a valuable tool compound for investigating and mitigating glucocorticoid-induced side effects.

Data Presentation

The following tables summarize the quantitative data for ZK 216348 in key in vitro and in vivo assays, comparing its activity to the classical glucocorticoid, prednisolone.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | GR Binding IC₅₀ (nM) | PR Binding IC₅₀ (nM) | MR Binding IC₅₀ (nM) | IL-8 Transrepression EC₅₀ (nM) | TAT Transactivation EC₅₀ (nM) |

| ZK 216348 | 20.3 | 20.4 | 79.9 | 1.5 | 90 |

| Prednisolone | 10 | 100 | >1000 | 0.1 | 1.5 |

Table 2: In Vivo Anti-Inflammatory Efficacy in Croton Oil-Induced Ear Edema (Mouse)

| Compound | Inhibition of Edema ED₅₀ (mg/kg, s.c.) | Inhibition of MPO Activity ED₅₀ (mg/kg, s.c.) |

| ZK 216348 | 2.0 | 3.0 |

| Prednisolone | 9.0 | 10.0 |

Table 3: In Vivo Glucocorticoid-Associated Side Effects (Rat)

| Parameter | ZK 216348 (3 mg/kg, s.c.) | Prednisolone (10 mg/kg, s.c.) |

| Blood Glucose Increase (%) | ~20 | ~80 |

| Spleen Weight Reduction (%) | ~25 | ~60 |

| Skin Atrophy (Epidermal Thickness Reduction, %) | Minimal | Significant |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of ZK 216348 for the human glucocorticoid receptor.

Materials:

-

Human recombinant GR

-

[³H]-Dexamethasone (radioligand)

-

ZK 216348 and prednisolone (test compounds)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds (ZK 216348 and prednisolone) and a saturating concentration of the radioligand, [³H]-dexamethasone.

-

In a 96-well plate, incubate the human recombinant GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compounds.

-

Incubate for 18-24 hours at 4°C to reach equilibrium.

-

To separate bound from free radioligand, add dextran-coated charcoal suspension to each well and incubate for 10 minutes at 4°C.

-

Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the bound radioligand to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

NF-κB Transrepression Luciferase Reporter Assay

Objective: To assess the ability of ZK 216348 to inhibit NF-κB-mediated gene transcription.

Materials:

-

HEK293 cells

-

NF-κB-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

TNF-α (stimulator)

-

ZK 216348 and prednisolone

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with varying concentrations of ZK 216348 or prednisolone for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the EC₅₀ value, representing the concentration of the compound that causes 50% of the maximal inhibition of TNF-α-induced NF-κB activity.

Tyrosine Aminotransferase (TAT) Transactivation Assay

Objective: To measure the ability of ZK 216348 to induce GR-mediated gene transactivation.

Materials:

-

H4IIE rat hepatoma cells (endogenously expressing TAT)

-

ZK 216348 and prednisolone

-

Cell lysis buffer

-

TAT activity assay kit or reagents (α-ketoglutarate, pyridoxal-5'-phosphate, and L-tyrosine)

-

Spectrophotometer

Procedure:

-

Plate H4IIE cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ZK 216348 or prednisolone for 24-48 hours.

-

Wash the cells with PBS and lyse them.

-

Measure the TAT enzyme activity in the cell lysates by monitoring the conversion of L-tyrosine to p-hydroxyphenylpyruvate, which can be measured spectrophotometrically at 331 nm.

-

Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal induction of TAT activity.

In Vivo Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the anti-inflammatory efficacy of ZK 216348 in an acute inflammation model.

Materials:

-

Male NMRI mice (20-25 g)

-

Croton oil

-

Acetone (vehicle)

-

ZK 216348 and prednisolone

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Administer ZK 216348 or prednisolone subcutaneously (s.c.) 30 minutes before inducing inflammation.

-

Apply a solution of croton oil in acetone to the inner and outer surfaces of the right ear of each mouse. Apply acetone alone to the left ear as a control.

-

After 6 hours, euthanize the mice and take a standardized punch biopsy from both ears.

-

Measure the weight of the ear punches to quantify the edema (increase in weight of the right ear compared to the left).

-

Homogenize the ear tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Calculate the ED₅₀, the dose of the compound that causes a 50% reduction in ear edema or MPO activity.

In Vivo Assessment of Glucocorticoid Side Effects in Rats

Objective: To determine the propensity of ZK 216348 to cause common glucocorticoid-related side effects.

Materials:

-

Male Wistar rats (150-200 g)

-

ZK 216348 and prednisolone

-

Glucometer

-

Calipers

Procedure:

-

Administer ZK 216348 or prednisolone subcutaneously daily for 7 days.

-

Blood Glucose: Measure blood glucose levels from tail vein blood using a glucometer at baseline and at various time points after the final dose.

-

Spleen Involution: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the spleen. Calculate the spleen weight relative to the total body weight.

-

Skin Atrophy: Shave a small area of the dorsal skin before the first treatment. At the end of the study, measure the skinfold thickness using calipers. Alternatively, collect skin samples for histological analysis and measurement of epidermal thickness.

-

Compare the effects of ZK 216348 to those of prednisolone and a vehicle control group.

Mandatory Visualization

Signaling Pathways

Unveiling the Enigmatic (-)-ZK 216348: A Technical Guide to its Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-ZK 216348 represents the inactive enantiomer of the potent and selective nonsteroidal glucocorticoid receptor (GR) agonist, (+)-ZK 216348. While the pharmacological activity resides in its dextrorotatory counterpart, a comprehensive understanding of the structural and chemical properties of (-)-ZK 216348 is paramount for a complete stereochemical and pharmacological profile of this compound class. This technical guide provides an in-depth exploration of the structural and chemical characteristics of (-)-ZK 216348, alongside a comparative analysis with its active enantiomer, to elucidate the critical role of stereochemistry in its biological activity.

Structural and Chemical Properties

Table 1: Physicochemical Properties of ZK 216348 (Racemate/(+)-enantiomer)

| Property | Value | Reference |

| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide | [2] |

| Molecular Formula | C₂₄H₂₃F₃N₂O₅ | [2] |

| Molecular Weight | 476.45 g/mol | [2] |

| Appearance | Solid | [3] |

Stereochemistry and Biological Inactivity

The defining characteristic of (-)-ZK 216348 is its biological inactivity. Studies have demonstrated that the (-)-enantiomer is completely inactive, with IC₅₀ values greater than 1000 nM for the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). This stands in stark contrast to its dextrorotatory counterpart, (+)-ZK 216348, which is a potent GR agonist.[5] The profound difference in activity between the two enantiomers underscores the highly specific three-dimensional structural requirements for binding to and activation of the glucocorticoid receptor.[6]

Table 2: Comparative Biological Activity of ZK 216348 Enantiomers

| Enantiomer | Glucocorticoid Receptor (GR) IC₅₀ (nM) | Progesterone Receptor (PR) IC₅₀ (nM) | Mineralocorticoid Receptor (MR) IC₅₀ (nM) | Reference |

| (+)-ZK 216348 | 20.3 | 20.4 | 79.9 | [4] |

| (-)-ZK 216348 | >1000 | >1000 | >1000 | [5] |

Synthesis and Chiral Separation

Information regarding the specific synthesis of (-)-ZK 216348 is not detailed in publicly available literature. It is presumed to be obtained through the chiral separation of the racemic mixture of ZK 216348. One publication mentions that the synthesis of the active (+)-enantiomer starts from commercially available dihydrobenzofuran using standard methods, but a detailed protocol is not provided.[7]

General Approach to Synthesis and Chiral Separation

The synthesis of the racemic mixture would likely involve the multi-step assembly of the core molecular scaffold. The final step would yield a racemic mixture of (+)- and (-)-ZK 216348. To isolate the individual enantiomers, chiral separation techniques would be employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers in the pharmaceutical industry.

Mechanism of Action of the Active Enantiomer: A Tale of Two Pathways

To appreciate the significance of the inactivity of (-)-ZK 216348, it is essential to understand the mechanism of action of its active counterpart, (+)-ZK 216348. (+)-ZK 216348 is classified as a selective glucocorticoid receptor agonist (SEGRA).[8] Its mechanism of action is characterized by a dissociation between the two major pathways of GR signaling: transrepression and transactivation.

-

Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon binding to its ligand, interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.

-

Transactivation: In this pathway, the ligand-bound GR homodimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy.

(+)-ZK 216348 preferentially activates the transrepression pathway while having a significantly lower effect on the transactivation pathway. This dissociation is believed to contribute to its improved side-effect profile compared to traditional glucocorticoids.[7] The inability of (-)-ZK 216348 to bind to the GR prevents it from initiating either of these signaling cascades.

Experimental Protocols (General Methodologies)

While specific, detailed experimental protocols for the synthesis and testing of (-)-ZK 216348 are not available in the reviewed literature, this section outlines the general methodologies that would be employed for its characterization.

Synthesis of Racemic ZK 216348

The synthesis of a complex molecule like ZK 216348 would involve a multi-step organic synthesis approach. Based on its structure, this would likely involve the coupling of the substituted benzofuran and benzoxazine moieties.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (+) and (-) enantiomers of ZK 216348.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

Mobile Phase: A suitable mixture of organic solvents (e.g., hexane and isopropanol) would be optimized to achieve baseline separation of the two enantiomers.

Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance.

Procedure:

-

Dissolve the racemic ZK 216348 in a suitable solvent.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Monitor the elution profile using the UV detector. The two enantiomers will have different retention times.

-

Collect the fractions corresponding to each enantiomer.

-

Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of (-)-ZK 216348 for the glucocorticoid receptor.

Principle: A competitive binding assay is typically used. A radiolabeled or fluorescently labeled known GR ligand is incubated with the receptor in the presence of varying concentrations of the test compound ((-)-ZK 216348). The ability of the test compound to displace the labeled ligand from the receptor is measured.

Materials:

-

Purified human glucocorticoid receptor.

-

Radiolabeled ([³H]-dexamethasone) or fluorescently labeled GR ligand.

-

(-)-ZK 216348.

-

Assay buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Incubate a fixed concentration of the GR and the labeled ligand with increasing concentrations of (-)-ZK 216348.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound from the free labeled ligand (e.g., by filtration).

-

Quantify the amount of bound labeled ligand.

-

Plot the percentage of inhibition of labeled ligand binding against the concentration of (-)-ZK 216348 to determine the IC₅₀ value.

Conclusion

(-)-ZK 216348, as the inactive enantiomer of a potent selective glucocorticoid receptor agonist, serves as a critical tool for understanding the stereochemical requirements of GR binding and activation. Its lack of biological activity, in stark contrast to its dextrorotatory counterpart, highlights the precise molecular recognition necessary for pharmacological effect. While detailed synthetic and separation protocols are not widely published, the general methodologies for its isolation and characterization are well-established. A thorough understanding of the properties of both enantiomers is essential for the comprehensive development and evaluation of this class of non-steroidal anti-inflammatory agents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. pnas.org [pnas.org]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on (-)-ZK 216348 efficacy

An In-depth Technical Guide on the Preliminary Efficacy Studies of ZK 216348

This guide provides a comprehensive overview of the preliminary efficacy studies on the selective glucocorticoid receptor agonist (SEGRA), ZK 216348. It is intended for researchers, scientists, and professionals in the field of drug development.